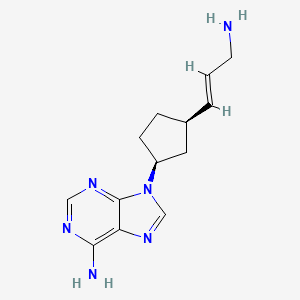![molecular formula C62H100Br2N2O2 B12933556 6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound with a unique structure that includes bromine atoms and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor biindolinylidene compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and time conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the compound’s structure.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Applications De Recherche Scientifique
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems or as a therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).
Mécanisme D'action
The mechanism by which 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects depends on its specific application. In electronic applications, its unique structure allows for efficient charge transport and light absorption. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific alkyl chain length and the position of the bromine atoms. These structural features can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C62H100Br2N2O2 |
|---|---|
Poids moléculaire |
1065.3 g/mol |
Nom IUPAC |
(3E)-6-bromo-3-[6-bromo-1-(3-decyltridecyl)-2-oxoindol-3-ylidene]-1-(3-decyltridecyl)indol-2-one |
InChI |
InChI=1S/C62H100Br2N2O2/c1-5-9-13-17-21-25-29-33-37-51(38-34-30-26-22-18-14-10-6-2)45-47-65-57-49-53(63)41-43-55(57)59(61(65)67)60-56-44-42-54(64)50-58(56)66(62(60)68)48-46-52(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h41-44,49-52H,5-40,45-48H2,1-4H3/b60-59+ |
Clé InChI |
SRJPKVOZZQYJBQ-BCLHHTJESA-N |
SMILES isomérique |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


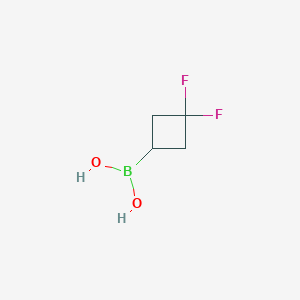
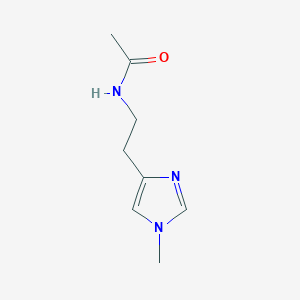
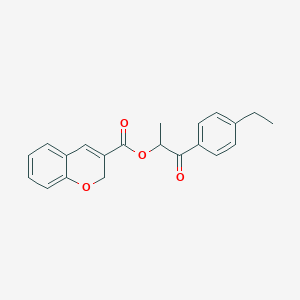
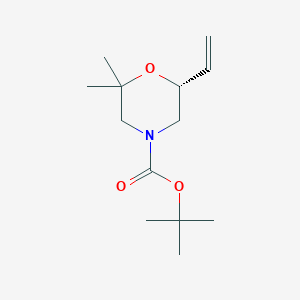
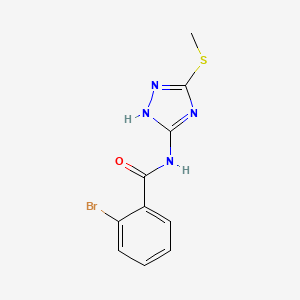


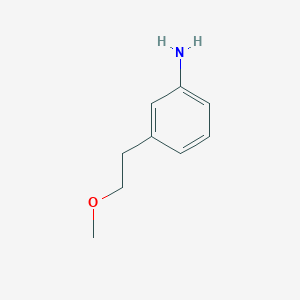
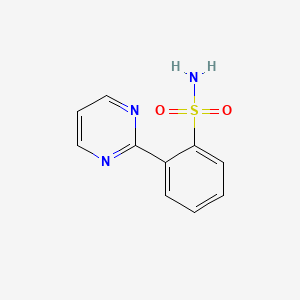
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)


